molecular formula C10H14O3 B6319591 (1S)-1-(3,4-dimethoxyphenyl)ethanol CAS No. 183072-05-1

(1S)-1-(3,4-dimethoxyphenyl)ethanol

Cat. No.: B6319591
CAS No.: 183072-05-1
M. Wt: 182.22 g/mol
InChI Key: RTWOAVKBRMACKZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(3,4-dimethoxyphenyl)ethanol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,4-dimethoxyphenyl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of (1S)-1-(3,4-dimethoxyphenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the selective reduction of the ketone to the corresponding alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound under mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to (1S)-1-(3,4-dimethoxyphenyl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Further reduction of the compound can yield (1S)-1-(3,4-dimethoxyphenyl)ethane.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: (1S)-1-(3,4-dimethoxyphenyl)ethanone.

    Reduction: (1S)-1-(3,4-dimethoxyphenyl)ethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(3,4-dimethoxyphenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(3,4-dimethoxyphenyl)ethanol
  • (1S)-1-(3,4-dimethoxyphenyl)ethanone
  • (1S)-1-(3,4-dimethoxyphenyl)ethane

Uniqueness

(1S)-1-(3,4-dimethoxyphenyl)ethanol is unique due to its specific stereochemistry and the presence of both methoxy groups and an ethanol moiety. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1S)-1-(3,4-dimethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7,11H,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWOAVKBRMACKZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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